

Optimizing glycine concentration for resolving low molecular weight proteins in SDS-PAGE.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine sodium

Cat. No.: B1309317

[Get Quote](#)

Technical Support Center: Optimizing SDS-PAGE for Low Molecular Weight Proteins

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low molecular weight (LMW) proteins in SDS-PAGE. The content is designed to address common issues and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why do my low molecular weight proteins (<20 kDa) resolve poorly in my standard Tris-glycine SDS-PAGE gel?

Standard Tris-glycine SDS-PAGE systems are generally optimized for proteins in the 30–250 kDa range.[1][2] The poor resolution of smaller proteins is due to the properties of glycine in the running buffer. In the stacking gel (pH 6.8), a significant portion of glycine exists as zwitterions (net neutral charge), which have low electrophoretic mobility. This creates a trailing ion front that is not ideal for effectively stacking very small proteins.[3] Furthermore, small proteins can co-migrate with the SDS micelle front, leading to diffuse, smeared, or obscured bands.[4]

Q2: What is the primary recommendation for improving the resolution of low molecular weight proteins?

The most effective solution is to switch from a Tris-glycine to a Tris-tricine buffer system.[1][2][5][6] This system is specifically designed for the separation of proteins and peptides in the 1-100 kDa range and is the preferred method for proteins smaller than 30 kDa.[1][5]

Q3: How does the Tris-tricine system improve the separation of small proteins?

The Tris-tricine system replaces glycine with tricine in the running buffer. Tricine has a pKa of 8.15, compared to glycine's pKa of 9.6.[5] This difference in pKa and ionic mobility allows for more effective "stacking" of low molecular weight proteins into tighter, more uniform bands.[2] The tricine-based system shifts the upper stacking limit down to as low as 30 kDa, which prevents overloading at the interface between the stacking and resolving gels.[2] This results in sharper bands and better resolution for small proteins and peptides.[4]

Q4: Can I optimize my existing Tris-glycine system for better low molecular weight protein resolution without switching to a tricine system?

While the Tris-tricine system is highly recommended, some improvements to the Tris-glycine system can be made, although they may not be as effective:

- Increase the acrylamide percentage: Using a higher percentage of acrylamide (e.g., 15% or higher) in the resolving gel creates smaller pores, which can better resolve smaller proteins.[1][7] For proteins <10 kDa, a resolving gel with 15–16.5% acrylamide is recommended.[1]
- Use gradient gels: A 4-20% or 10-20% gradient gel can also be used to resolve a wider range of protein sizes on a single gel.[8][9]
- Adjust running conditions: Running the gel at a lower voltage for a longer period can sometimes improve resolution.[10]

However, it is important to note that these are optimizations of a suboptimal system for this specific application.

Troubleshooting Guide

Issue: My low molecular weight protein bands are fuzzy or smeared.

Possible Cause	Troubleshooting Suggestion
Suboptimal buffer system	Switch to a Tris-tricine buffer system for significantly improved resolution of proteins <30 kDa. [1] [2]
Inappropriate gel percentage	For Tris-glycine gels, use a higher acrylamide percentage (15-20%) to better resolve small proteins. [1] [7] For Tris-tricine gels, a 10% gel is suitable for proteins >10kDa, while a 16.5% gel is recommended for peptides <10 kDa. [5]
Incorrect running conditions	Run the gel at a constant, lower voltage (e.g., start at 30V for the first hour, then increase to 180V for Tricine gels). [5] Ensure the apparatus is kept cool.
Sample overload	Reduce the amount of protein loaded per well. For Tricine gels, 0.5-2 µg per protein band is recommended. [5]
Improper sample preparation	Ensure complete denaturation by heating the sample in loading buffer at 95-100°C for 5 minutes. For some membrane proteins, heating at 70°C for 5-10 minutes can prevent aggregation.

Issue: I cannot see my low molecular weight protein band at all.

Possible Cause	Troubleshooting Suggestion
Protein ran off the gel	Monitor the migration of a low molecular weight protein ladder. It may be necessary to stop the electrophoresis before the dye front reaches the bottom of the gel.
Poor staining	Small proteins may not stain well with standard Coomassie brilliant blue.[5] Use a more sensitive staining method like silver staining. For Tricine gels, fixing, staining, and destaining should be done rapidly to prevent the loss of small proteins from the gel.[5]
"Over-transfer" during Western blotting	Low molecular weight proteins can be transferred too quickly through the membrane. Use a PVDF membrane with a smaller pore size (0.22 μ m) and optimize the transfer time and voltage.[1]

Data Presentation

Table 1: Recommended Acrylamide Percentages for Protein Resolution

Protein Molecular Weight (kDa)	Tris-Glycine Gel (% Acrylamide)	Tris-Tricine Gel (% Acrylamide)
>100	8-10%	Not Recommended
30 - 100	12%	10%
10 - 30	15%	10-12% [1]
< 10	15-20%	16.5% [1] [5]

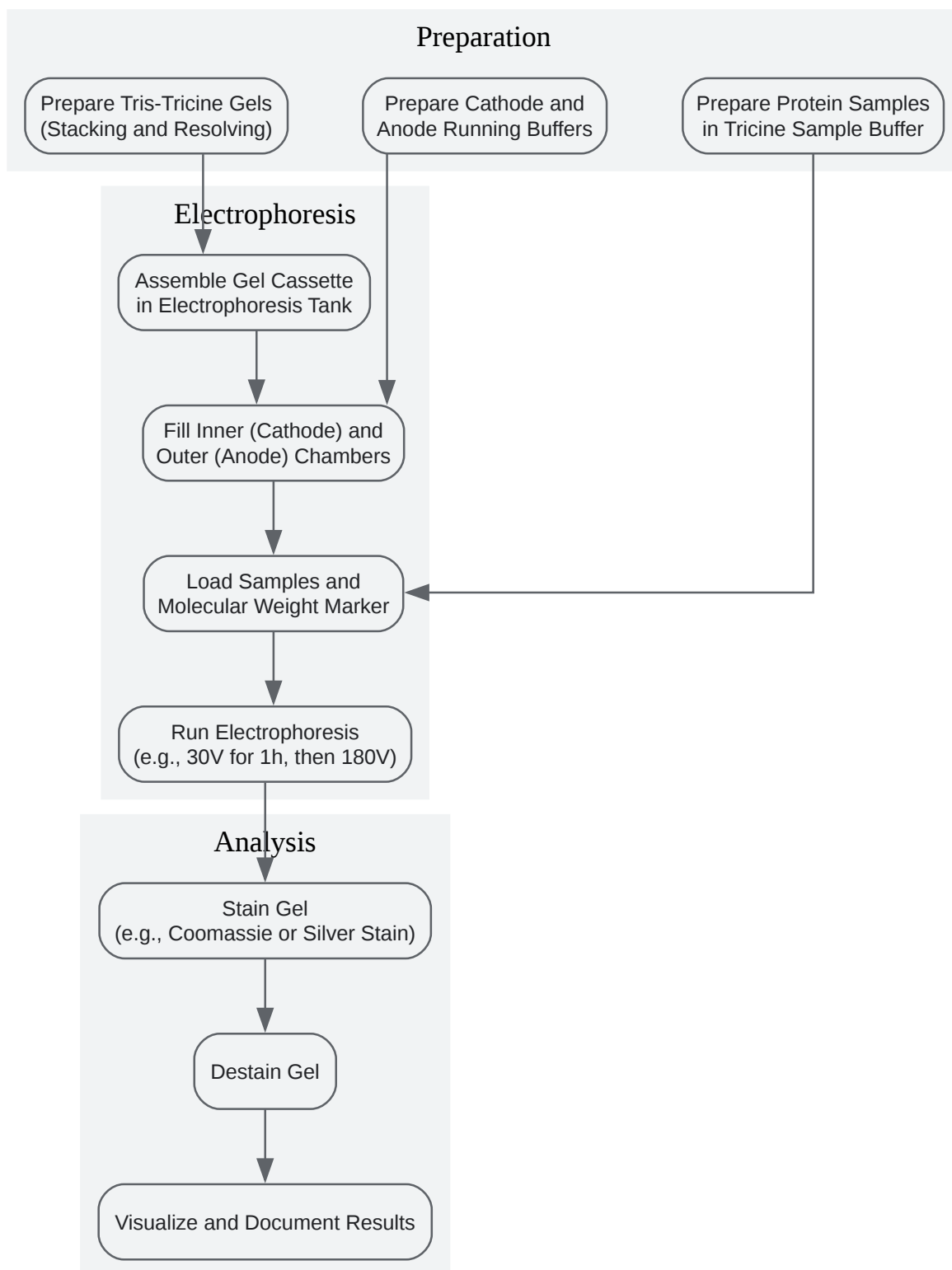
Table 2: Buffer Recipes for Tris-Glycine and Tris-Tricine SDS-PAGE

Buffer Component	Tris-Glycine System (Laemmli)	Tris-Tricine System
Resolving Gel Buffer	1.5 M Tris-HCl, pH 8.8, 0.4% SDS	3 M Tris, 0.3% SDS, pH adjusted to 8.45 with HCl[5][11]
Stacking Gel Buffer	0.5 M Tris-HCl, pH 6.8, 0.4% SDS	1 M Tris-HCl, pH 6.8[1]
Running Buffer (1X)	25 mM Tris, 192 mM Glycine, 0.1% SDS, pH ~8.3	Cathode Buffer: 100 mM Tris, 100 mM Tricine, 0.1% SDS, pH 8.25.[1][5] Anode Buffer: 200 mM Tris-HCl, pH 8.9[12]
Sample Buffer (2X)	0.125 M Tris-HCl, pH 6.8, 4% SDS, 20% Glycerol, 10% 2-mercaptoethanol, 0.004% Bromophenol blue	50 mM Tris-HCl, pH 6.8, 4% SDS, 12% glycerol, 2% 2-mercaptoethanol, 0.01% Coomassie blue G-250[5]

Experimental Protocols & Visualizations

Experimental Workflow: Tris-Tricine SDS-PAGE

The following diagram outlines the general workflow for performing a Tris-Tricine SDS-PAGE experiment.



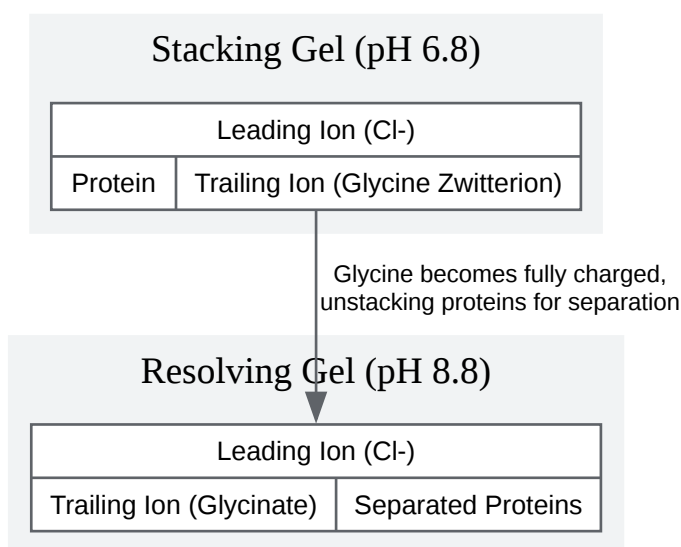
[Click to download full resolution via product page](#)

Caption: Workflow for Tris-Tricine SDS-PAGE.

Principle of Separation: Tris-Glycine vs. Tris-Tricine Systems

The following diagrams illustrate the key differences in ion migration and protein stacking between the Tris-glycine and Tris-tricine systems.

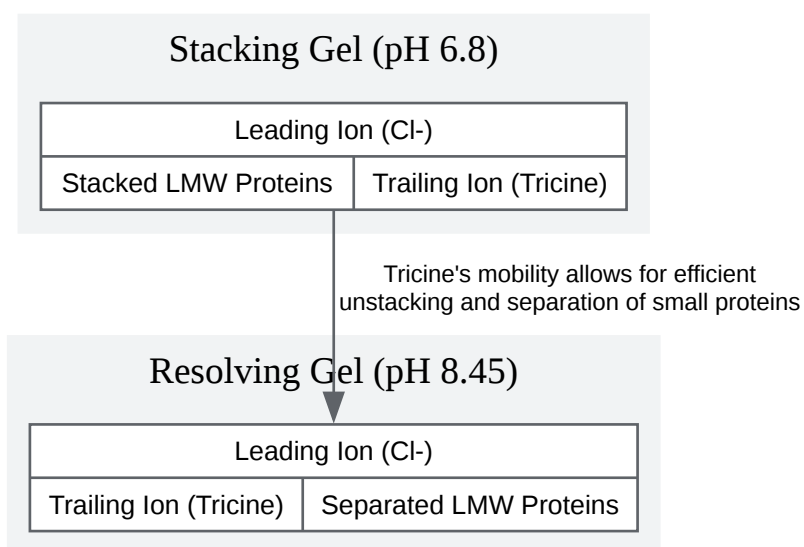
Tris-Glycine System



[Click to download full resolution via product page](#)

Caption: Ion fronts in the Tris-Glycine system.

Tris-Tricine System

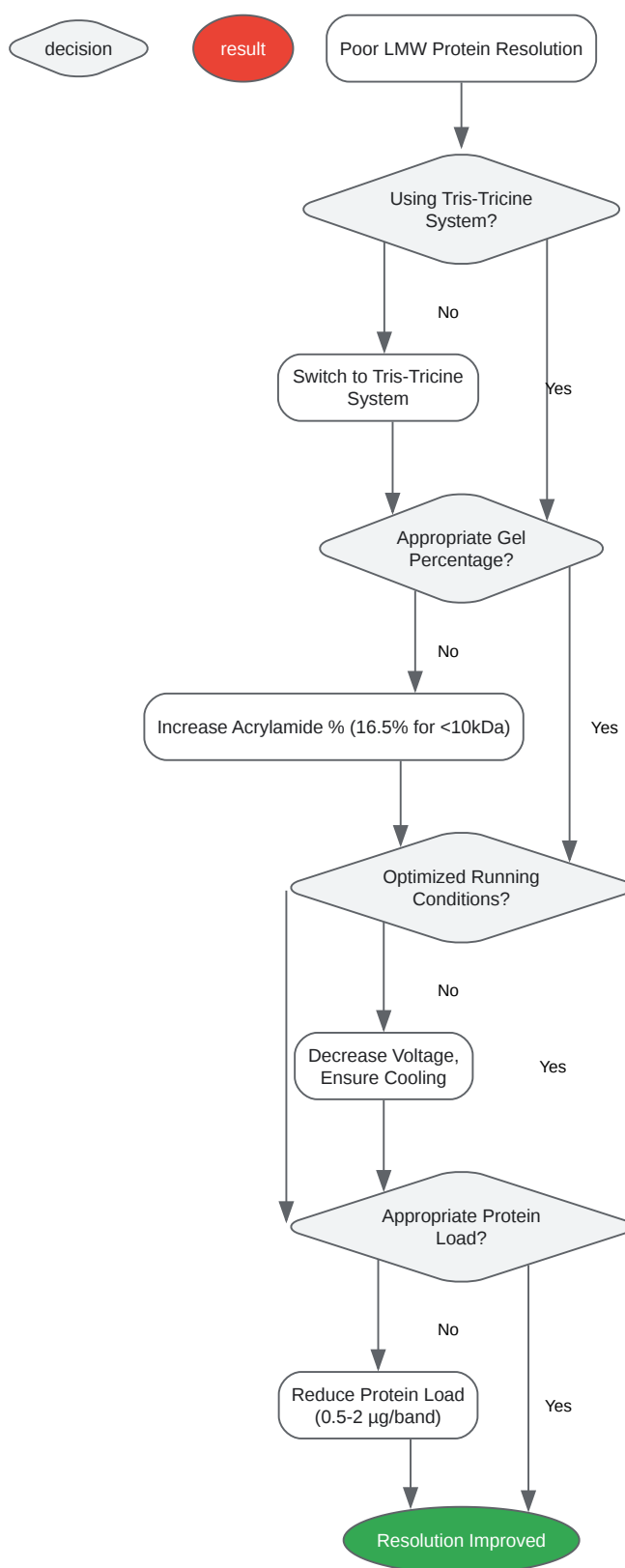


[Click to download full resolution via product page](#)

Caption: Ion fronts in the Tris-Tricine system.

Troubleshooting Workflow for Poor LMW Protein Resolution

This flowchart provides a logical sequence for troubleshooting poor resolution of low molecular weight proteins.



[Click to download full resolution via product page](#)

Caption: Troubleshooting poor LMW protein resolution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Western blot protocol for low molecular weight proteins [abcam.com]
- 2. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 3. BiochemSphere [biochemicalsci.com]
- 4. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Acrylamide Electrophoresis Gels | Fisher Scientific [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. PAGE-SDS Laemmli Protocol [wolfson.huji.ac.il]
- 12. conductscience.com [conductscience.com]
- To cite this document: BenchChem. [Optimizing glycine concentration for resolving low molecular weight proteins in SDS-PAGE.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309317#optimizing-glycine-concentration-for-resolving-low-molecular-weight-proteins-in-sds-page]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com